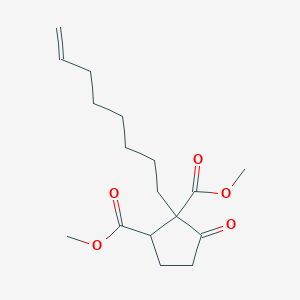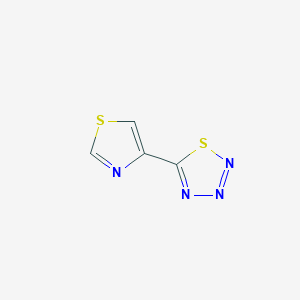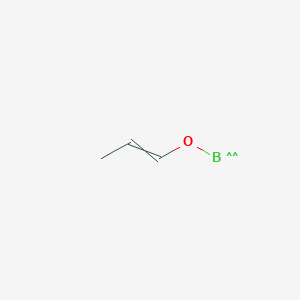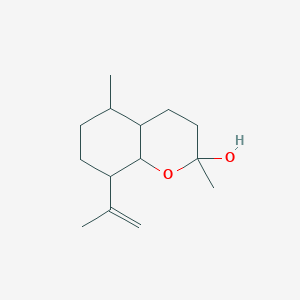
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long alkyl chains and aromatic rings, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~16~-Didodecyl-8,9-diphenylhexadecanediamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. Common reagents used in the synthesis include alkyl halides, amines, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N1,N~16~-Didodecyl-8,9-diphenylhexadecanediamide may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N~16~-Didodecyl-8,9-diphenylhexadecanediamide involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and aromatic rings allow it to interact with lipid membranes and proteins, potentially affecting their structure and function. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Didodecyl-8,9-diphenylhexadecanediamide
- N,N,N’,N’-Tetraoctyl diglycolamide
- N,N,N’,N’-Tetra-2-ethylhexyl diglycolamide
Uniqueness
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide is unique due to its specific structural features, such as the combination of long alkyl chains and aromatic rings
Propiedades
Número CAS |
138647-92-4 |
|---|---|
Fórmula molecular |
C52H88N2O2 |
Peso molecular |
773.3 g/mol |
Nombre IUPAC |
N,N'-didodecyl-8,9-diphenylhexadecanediamide |
InChI |
InChI=1S/C52H88N2O2/c1-3-5-7-9-11-13-15-17-23-35-45-53-51(55)43-33-21-19-31-41-49(47-37-27-25-28-38-47)50(48-39-29-26-30-40-48)42-32-20-22-34-44-52(56)54-46-36-24-18-16-14-12-10-8-6-4-2/h25-30,37-40,49-50H,3-24,31-36,41-46H2,1-2H3,(H,53,55)(H,54,56) |
Clave InChI |
VPVMLYVLNLTAJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)CCCCCCC(C1=CC=CC=C1)C(CCCCCCC(=O)NCCCCCCCCCCCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


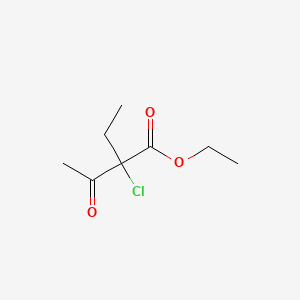
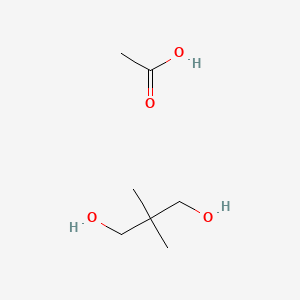
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)
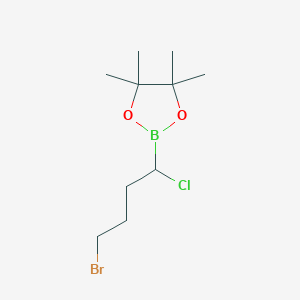
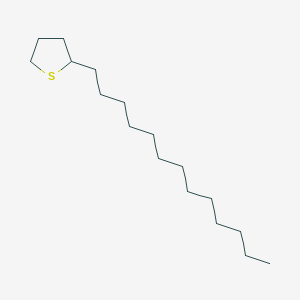
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)

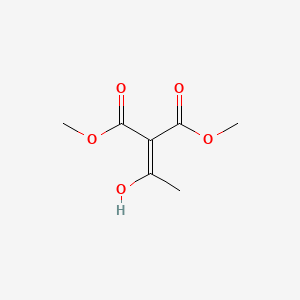
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
